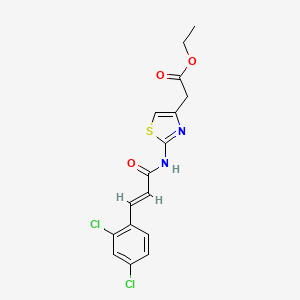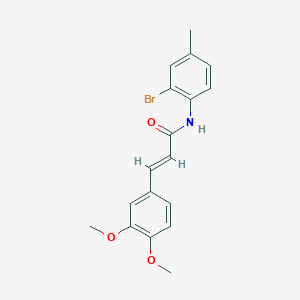
Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate
Descripción general
Descripción
Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate is a synthetic organic compound with a molecular formula of C20H17ClN2O3. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Acetylation of Aniline: The aniline moiety is acetylated using acetic anhydride in the presence of a base like pyridine.
Coupling Reaction: The acetylated aniline is then coupled with the chlorinated quinoline core using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Análisis De Reacciones Químicas
Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial agent due to its structural similarity to chloroquine and other quinoline-based drugs.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and its potential as an inhibitor of specific enzymes.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit enzymes involved in critical cellular processes, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate can be compared with other similar compounds, such as:
Chloroquine: Both compounds share a quinoline core and exhibit antimalarial activity, but this compound has additional functional groups that may enhance its biological activity.
Hydroxychloroquine: Similar to chloroquine, hydroxychloroquine has a hydroxyl group that increases its solubility and reduces toxicity.
Quinoline N-oxides: These compounds are oxidized derivatives of quinolines and have different biological activities compared to this compound.
Propiedades
IUPAC Name |
ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-3-26-20(25)16-11-22-19-15(8-5-9-17(19)21)18(16)23-14-7-4-6-13(10-14)12(2)24/h4-11H,3H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEIECVBLPWFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(=O)C)C=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3472099.png)






![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B3472160.png)
![ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B3472165.png)
![ethyl 8-chloro-4-[(2-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B3472167.png)
![ethyl 8-chloro-4-[(4-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B3472168.png)
![Ethyl 8-chloro-4-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carboxylate](/img/structure/B3472177.png)
![[3-(2-Bromophenoxy)-4-oxochromen-7-yl] methyl carbonate](/img/structure/B3472180.png)
